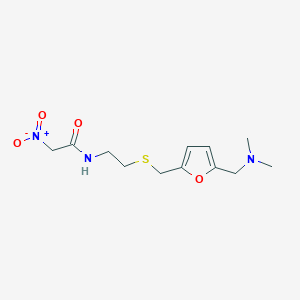
5,8-Difluoroquinoline-3-carboxylic acid
Overview
Description
5,8-Difluoroquinoline-3-carboxylic acid is a potent and versatile chemical compound that has gained significant attention in the scientific community due to its wide range of applications. It belongs to the class of quinolone carboxylic acids, which are known for their antibacterial, antifungal, and antiviral properties. In
Scientific Research Applications
Neurology Research
5,8-Difluoroquinoline-3-carboxylic acid is used in neurology research, particularly in the study of neurotransmission, Alzheimer’s, Depression, Huntington’s, Parkinson’s, Schizophrenia, Stress and Anxiety, Addiction, Pain and Inflammation . It’s important to note that the specific role this compound plays can vary depending on the context of the research.
Chemical Synthesis
This compound can be used as a building block in chemical synthesis . Its unique structure and properties can make it a valuable component in the synthesis of a wide range of different compounds.
Analytical Standards
5,8-Difluoroquinoline-3-carboxylic acid can be used as a reference standard in analytical chemistry . Reference standards are pure substances against which other substances are measured for quality control purposes.
Material Science
In material science, this compound could potentially be used in the development of new materials . The specific applications can vary widely depending on the nature of the research.
Chromatography
In the field of chromatography, 5,8-Difluoroquinoline-3-carboxylic acid could potentially be used as a stationary phase or as a component of the mobile phase .
Mechanism of Action
Target of Action
The primary targets of 5,8-Difluoroquinoline-3-carboxylic acid are AmpC β-lactamase (AmpC) and the D4 dopamine receptor . AmpC is an enzyme that provides resistance to β-lactam antibiotics, and the D4 dopamine receptor is a protein that plays a crucial role in the nervous system.
Mode of Action
It is known to interact with its targets viastructure-based docking . This suggests that the compound binds to its targets, potentially altering their function or activity.
Pharmacokinetics
Itshigh GI absorption and BBB permeability suggest that it has good bioavailability, allowing it to reach its targets effectively.
properties
IUPAC Name |
5,8-difluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-1-2-8(12)9-6(7)3-5(4-13-9)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYFNVVSDXUHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)

![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)




![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)





